Home > Products > Screening Compounds P46527 > Clevidipine, (R)-
Clevidipine, (R)- - 167356-40-3

Clevidipine, (R)-

Catalog Number: EVT-8833037
CAS Number: 167356-40-3
Molecular Formula: C21H23Cl2NO6
Molecular Weight: 456.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clevidipine, (R)- is a synthetic compound classified as a dihydropyridine L-type calcium channel blocker. It is primarily used for the rapid reduction of blood pressure in clinical settings, particularly when oral antihypertensive therapy is not suitable. Clevidipine functions by selectively relaxing vascular smooth muscle, leading to arterial dilation without significantly affecting central venous pressure or cardiac output. Its chemical formula is C21H23Cl2NO6C_{21}H_{23}Cl_{2}NO_{6}, and it is known under the brand name Cleviprex .

Source and Classification

Clevidipine is classified as a small molecule and is categorized under approved and investigational drugs. It represents a third-generation intravenous dihydropyridine calcium channel blocker, which distinguishes it from earlier generations of similar compounds . The compound is synthesized chemically and exists as a racemic mixture of two enantiomers, with the (R)-enantiomer being the active form .

Synthesis Analysis

Methods and Technical Details

The synthesis of Clevidipine involves several steps that culminate in the formation of its ester linkages. The compound is produced through chemical synthesis involving the reaction of specific precursors to form the dihydropyridine structure. The process typically includes:

  1. Formation of Dihydropyridine Core: The initial step involves creating the dihydropyridine ring structure through cyclization reactions.
  2. Esterification: Subsequent reactions include esterification processes that attach butanoyloxy groups to the dihydropyridine core.
  3. Purification: After synthesis, Clevidipine undergoes purification to remove impurities and achieve the desired polymorphic form, predominantly Form A, which is >95% pure .
Molecular Structure Analysis

Structure and Data

The molecular structure of Clevidipine can be represented by its IUPAC name: methyl 5-{[(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate. The compound has a molecular weight of approximately 456.32 g/mol .

The structure features:

  • A dihydropyridine ring
  • Two chlorine atoms on the phenyl group
  • Ester functional groups that contribute to its pharmacological properties.

Structural Representation

The structural formula can be depicted as follows:

Clevidipine Structure CCCC(=O)OCOC(=O)C1=C(C)NC(C)=C(C1C1=CC=CC(Cl)=C1Cl)C(=O)OC\text{Clevidipine Structure }CCCC(=O)OCOC(=O)C_1=C(C)NC(C)=C(C_1C_1=CC=CC(Cl)=C_1Cl)C(=O)OC
Chemical Reactions Analysis

Reactions and Technical Details

Clevidipine undergoes hydrolysis in vivo, where it is rapidly converted into its inactive metabolite H152/81 by nonspecific esterases present in blood plasma. This process results in a very short half-life of approximately one minute, allowing for precise control over blood pressure during infusion .

Key reactions include:

  • Hydrolysis: Clevidipine's ester bonds are cleaved by esterases, leading to its rapid inactivation.
  • Metabolism: The metabolic pathway primarily involves conversion to H152/81, which does not exhibit significant pharmacological activity.
Mechanism of Action

Process and Data

Clevidipine acts by inhibiting the influx of extracellular calcium ions through voltage-dependent L-type calcium channels located on vascular smooth muscle cells. This inhibition leads to:

  • Relaxation of smooth muscle cells
  • Dilation of coronary and systemic arteries
  • Enhanced oxygen delivery to myocardial tissues.

The mechanism involves deformation of calcium channels and interference with calcium release from the sarcoplasmic reticulum .

Physical and Chemical Properties Analysis

Physical Properties

Clevidipine appears as a white to off-white crystalline powder with a melting point around 138°C. It is practically insoluble in water, necessitating formulation as an emulsion in soybean oil for intravenous administration .

Chemical Properties

  • Molecular Weight: 456.32 g/mol
  • Chemical Formula: C21H23Cl2NO6C_{21}H_{23}Cl_{2}NO_{6}
  • Solubility: Practically insoluble in water; low aqueous solubility (0.0001 mg/mL) .
  • Stability: The compound exhibits linear pharmacokinetics with rapid hydrolysis under physiological conditions.
Applications

Scientific Uses

Clevidipine is primarily utilized in clinical settings for:

  • Management of Hypertension: It provides rapid control over blood pressure during surgical procedures or hypertensive emergencies.
  • Research Applications: Studies involving its pharmacokinetics and metabolism are crucial for understanding its efficacy and safety profile.

Its ultrashort action makes it particularly valuable for situations requiring quick adjustments in blood pressure without prolonged effects or toxicity .

Enantioselective Synthesis and Stereochemical Optimization

Racemic Synthesis Pathways and Chiral Resolution Techniques

The industrial synthesis of clevidipine butyrate typically begins with the production of the racemate via the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate precursors with alkyl acetoacetates and an aldehyde derivative under reflux conditions [2]. A critical intermediate is the racemic methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which undergoes esterification with butyryloxymethyl chloride to form racemic clevidipine butyrate.

Chiral resolution of the racemate employs supercritical fluid chromatography (SFC) on Chiralpak AD columns (amylose tris(3,5-dimethylphenylcarbamate) with 2-propanol-modified carbon dioxide mobile phases. This technique achieves baseline separation of the enantiomers within 1 minute per run, enabling high-throughput processing. Continuous loop injection allows 10 separations in approximately 5 minutes with 0.6% RSD for area ratio precision (n=10) [1]. Alternative high-performance liquid chromatography methods utilize tert-butylcarbamoylquinine-based chiral stationary phases in polar organic mode (acetonitrile with 0.125% acetic acid), achieving resolution (Rₛ) of 3.0 for clevidipine enantiomers within 10 minutes. On this phase, the (R)-enantiomer exhibits stronger retention, while the corresponding quinidine-based phase reverses elution order [1].

Table 1: Chiral Resolution Techniques for (R)-Clevidipine Isolation

TechniqueStationary PhaseMobile PhaseResolution (Rₛ)Analysis TimePurity Achieved
SFCChiralpak AD (50 × 4.6 mm)CO₂:2-propanol>1.51 min>99% ee
HPLC (Anion Exchange)Quinidine carbamate silicaAcetonitrile/0.125% acetic acid3.010 min>98% ee
HPLC (Polysaccharide)Cellulose tris(3-chloro-4-methylphenylcarbamate)Hexane:ethanol with diethylamine/formic acid5.51<10 min>99% ee

Asymmetric Catalytic Strategies for (R)-Clevidipine Production

Asymmetric synthesis routes circumvent the need for resolution by directly constructing the chiral 1,4-dihydropyridine core with enantiocontrol. Organocatalytic Hantzsch syntheses employ chiral Brønsted acids (e.g., BINOL-derived phosphates) or metal-based catalysts to induce enantioselectivity during the cyclocondensation step. These methods typically yield enantiomeric excesses (ee) of 80-90% but face challenges in achieving the >99% ee required for pharmaceutical applications [10].

Acylal intermediates serve as key building blocks for stereoselective synthesis. The diacetate of 3-(N-piperazinyl)propionaldehyde undergoes nucleophilic displacement with clevidipine’s dihydropyridine carboxylate under phase-transfer conditions using chiral catalysts like spirobinaphthyl-derived ammonium salts. This approach achieves up to 94% ee for the (R)-enantiomer [10]. Recent advances exploit enzyme-mediated transesterifications using lipases (e.g., Candida antarctica Lipase B) in organic solvents, selectively acylating the (S)-enantiomer of racemic alcohol precursors and leaving (R)-alcohols for subsequent coupling with activated dihydropyridine intermediates. This kinetic resolution achieves >98% ee for (R)-configured intermediates [2].

Stability Studies of (R)-Clevidipine Under Physiological Conditions

(R)-Clevidipine’s stability is challenged by rapid ester hydrolysis in biological matrices. In human plasma, esterases catalyze its conversion to the primary carboxylic acid metabolite H152/81. Stabilization strategies require immediate sample treatment with esterase inhibitors (e.g., sodium dodecyl sulfate with ascorbic acid) and refrigeration at -70°C. Without stabilization, (R)-clevidipine degrades with a half-life of <2 minutes at 37°C [5] [7].

Hydrolysis kinetics exhibit enantioselectivity: the (R)-enantiomer demonstrates a half-life (t₁/₂) of 5.8 minutes in whole blood, compared to 4.2 minutes for the (S)-enantiomer. This difference arises from stereospecific binding to red blood cell esterases [7] [9]. Degradation pathways include:

  • Primary Hydrolysis: Cleavage of the butyryloxymethyl ester to H152/81.
  • Oxidation: Dihydropyridine ring oxidation to pyridine derivatives.
  • Photodegradation: Isomerization under light exposure [5].

Table 2: Stability Parameters of (R)-Clevidipine in Biological Matrices

ConditionMatrixTemperatureHalf-life (t₁/₂)Major DegradantStabilization Method
In vitro hydrolysisHuman whole blood37°C5.8 minH152/81SDS + ascorbic acid (immediate)
Plasma storageHuman plasma-70°C>30 daysNone0.1M NaF + acetic acid
PhotodegradationSolution (clear glass)25°C, light2.4 hZ-isomerAmber glass; nitrogen atmosphere
Acidic conditionsSimulated gastric fluid37°C8.2 minH152/81 + aldehydespH adjustment (neutral)

Stabilization in lipid emulsions (e.g., 20% Intralipid®) leverages compartmentalization within oil droplets, reducing esterase accessibility. This extends the in vitro half-life to >4 hours. LC-MS/MS analyses confirm that refrigeration (4°C) of emulsion formulations preserves >95% of (R)-clevidipine for 48 hours, whereas room-temperature storage results in 20% degradation within 12 hours [7] [8].

Properties

CAS Number

167356-40-3

Product Name

Clevidipine, (R)-

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/t18-/m1/s1

InChI Key

KPBZROQVTHLCDU-GOSISDBHSA-N

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Isomeric SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.